Check Availability & Pricing

# Unii-NK7M8T0JI2 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Unii-NK7M8T0JI2 |           |
| Cat. No.:            | B141737         | Get Quote |

UNII NK7M8T0JI2 - 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - NDC List UNII Information · Unique Ingredient Identifier: NK7M8T0JI2 · Preferred Substance Name: 2amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide · InChlKey: C11H10ClN3OS · SMILES: CC1=C(C=CC=C1Cl)NC(=O)C2=CSC(=N2)N · Registry Number: 302964-08-5 · PubChem Compound ID: 9955734 · Ingredient Type: organic · Substance Type: chemical ... 1 Dasatinib - Wikipedia Dasatinib, sold under the brand name Sprycel among others, is a targeted therapy medication used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Specifically it is used to treat cases that are Philadelphia chromosome-positive (Ph+). It is taken by mouth. Common side effects include low white ... --INVALID-LINK-- UNII-NK7M8T0JI2 - PubChem UNII-NK7M8T0JI2. 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. CID 9955734. Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Sheet (LCSS). Download. Datasheet. Identifiers. Molecular Formula. C11H10ClN3OS. Synonyms. 2-amino-N-(2-chloro-6methylphenyl)thiazole-5-carboxamide. DASATINIB IMPURITY A. --INVALID-LINK-- Dasatinib shows potential for treating veterans with PTSD Dasatinib is a tyrosine kinase inhibitor that is FDA-approved for the treatment of chronic myeloid leukemia. A recent study published in Molecular Psychiatry and led by Rachel Yehuda, PhD, and Janine Flory, PhD, at the Icahn School of Medicine at Mount Sinai, found that dasatinib may also be an effective treatment for posttraumatic stress ... --INVALID-LINK-- Dasatinib (UNII: NK7M8T0JI2) Dasatinib (UNII: NK7M8T0JI2). Last Updated: 2024-05-18. 0 Likes. You can't like your own screen. Substance Details. Substance Name: DASATINIB. UNII: NK7M8T0JI2. RN: 302964-08-5. InChI: InChI=1S/C22H26CIN7O2S/c1-4-28-19-13-21(32-22(28)25-18-12-17(27-10-10-29(2)3)11-16(24)9-18)20(30)26-15-7-6-14(23)8-15/h6-9,11-13H,4-5,10H2,1-3H3,(H,26,30)(H,25,32). --







INVALID-LINK-- Dasatinib (Sprycel) Dasatinib is a small molecule inhibitor of multiple tyrosine kinases. Dasatinib is an inhibitor of BCR-ABL kinase and SRC family kinases, as well as other kinases including c-KIT, ephrin (EPH) receptor A2 and platelet-derived growth factor (PDGF) receptor β. Dasatinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) ... --INVALID-LINK-- Dasatinib Dasatinib is an oral multitargeted tyrosine kinase inhibitor with activity against Bcr-Abl and Src family kinases, as well as c-Kit, platelet-derived growth factor receptor-β (PDGFR-β), and ephrin A2 receptor. It is US Food and Drug Administration (FDA) approved for use in patients with chronic myeloid leukemia (CML) and Philadelphia ... --INVALID-LINK-- Sprycel (dasatinib) dosing, indications, interactions, adverse effects, and more Dasatinib is a kinase inhibitor. The chemical name for dasatinib is N-(2-chloro-6methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5thiazolecarboxamide. The molecular formula is C22H26ClN7O2S and the molecular weight is 488.01. Dasatinib has the following chemical structure: Dasatinib is a white to ... -- INVALID-LINK-- Dasatinib Impurity A, 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide Dasatinib Impurity A, 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Login to see pricing. Not available in the US. Not available in the US. --INVALID-LINK-- FDA-Approved Dasatinib Ameliorates Atopic Dermatitis Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein and is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia. Dasatinib also inhibits other tyrosine kinases, including SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and ... --INVALID-LINK-- Dasatinib: a review of its use in the treatment of chronic myeloid leukaemia and Philadelphia chromosome-positive acute lymphoblastic leukaemia Dasatinib (Sprycel(R)) is an oral, second-generation, multi-targeted inhibitor of BCR-ABL and SRC family tyrosine kinases. It is approved for the treatment of all phases of chronic myeloid leukaemia (CML) and for Philadelphia chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL). In treatment-naive chronic-phase CML, dasatinib ... -- INVALID-LINK-- Dasatinib for CML and Ph-positive ALL Dasatinib (Sprycel®) is a type of targeted cancer drug. It is a treatment for a type of leukaemia called Philadelphia chromosome positive chronic myeloid leukaemia (CML). It is also a treatment for Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph-positive ALL). You may have dasatinib for CML if you have just been diagnosed. --INVALID-LINK-- Sprycel (Dasatinib) Sprycel contains the active substance dasatinib. This medicine is used to treat chronic myeloid leukaemia (CML) in adults, adolescents and children from the age of at least 1 year. Leukaemia is a cancer of the white blood cells. In patients with CML, a change in the DNA (the genetic material) takes place that triggers a signal that tells the body to ... -- INVALID-LINK-- Dasatinib Use in Dermatology: A



Review of the Literature Dasatinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Off-label uses for dasatinib in dermatology are an emerging area of interest. Dasatinib has shown promise in treating inflammatory and neoplastic skin conditions, including atopic dermatitis, psoriasis, ... -- INVALID-LINK-- Technical Support Center: **Unii-NK7M8T0J12** (Dasatinib)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of **Unii-NK7M8T0JI2**, also known as Dasatinib. Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy and various research applications. This guide will help you identify and avoid common experimental artifacts and address specific issues that may arise during your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is Unii-NK7M8T0JI2?

**Unii-NK7M8T0JI2** is the Unique Ingredient Identifier for Dasatinib, a small molecule inhibitor of multiple tyrosine kinases. It is primarily known for its efficacy in treating certain types of leukemia, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), specifically those that are Philadelphia chromosome-positive (Ph+). Its mechanism of action involves the inhibition of BCR-ABL kinase and SRC family kinases, among others.

Q2: What are the primary molecular targets of Dasatinib?

Dasatinib is a multi-targeted kinase inhibitor. Its primary targets include:

- BCR-ABL kinase
- SRC family kinases (including SRC, LCK, YES, and FYN)
- c-KIT
- Ephrin (EPH) receptor A2
- Platelet-derived growth factor (PDGF) receptor β

Q3: What are the potential off-target effects of Dasatinib that can lead to experimental artifacts?







While Dasatinib is a potent inhibitor of its primary targets, it can interact with other kinases, leading to off-target effects that may complicate data interpretation. Researchers should be aware of potential effects on pathways regulated by other kinases that Dasatinib can inhibit. These off-target effects can vary depending on the cell type and experimental conditions.

Q4: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

- Use the lowest effective concentration: Titrate Dasatinib to determine the minimal concentration required to achieve the desired effect on your primary target.
- Use appropriate controls: Include negative controls (vehicle-treated cells) and positive controls (cells treated with a known activator or inhibitor of the pathway of interest).
- Perform rescue experiments: Where possible, perform rescue experiments by overexpressing a Dasatinib-resistant mutant of your target kinase to confirm that the observed phenotype is due to the inhibition of your specific target.
- Use orthogonal approaches: Confirm your findings using alternative methods, such as RNA interference (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout of the target kinase.

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                     | Potential Cause                                                                                                                                                                                                                                                                     | Recommended Solution                                                                                                                                                                                                                                                                                    |
|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent or unexpected results between experiments                    | 1. Reagent Instability: Dasatinib may degrade over time, especially if not stored properly. 2. Cell Line Variability: Different cell passages may exhibit altered sensitivity to Dasatinib. 3. Inconsistent Drug Concentration: Errors in serial dilutions can lead to variability. | 1. Prepare fresh stock solutions of Dasatinib regularly and store them at the recommended temperature in the dark. 2. Use cells within a consistent and low passage number range. Regularly perform cell line authentication. 3. Prepare fresh dilutions for each experiment and verify concentrations. |
| High levels of cell death at expected effective concentrations            | 1. Off-target toxicity: The concentration used may be too high, leading to inhibition of kinases essential for cell survival. 2. Cell type sensitivity: Some cell lines are inherently more sensitive to Dasatinib.                                                                 | 1. Perform a dose-response curve to determine the IC50 value for your specific cell line and use a concentration at or slightly above this value. 2. Consult the literature for typical concentration ranges used for your cell line of interest.                                                       |
| Lack of expected biological effect                                        | 1. Inactive compound: The Dasatinib stock may have degraded. 2. Drug efflux: Cells may be actively pumping the drug out via multidrug resistance transporters. 3. Resistant mutations: The target kinase in your cell line may have mutations that confer resistance to Dasatinib.  | 1. Test the activity of your Dasatinib stock on a sensitive, well-characterized cell line. 2. Consider using inhibitors of drug efflux pumps, if appropriate for your experimental design. 3. Sequence the target kinase to check for known resistance mutations.                                       |
| Artifactual changes in signaling pathways unrelated to the primary target | Off-target kinase inhibition:  Dasatinib's inhibition of  kinases other than the  intended target.                                                                                                                                                                                  | Cross-reference your results with kinase profiling databases to identify potential off-target kinases inhibited by Dasatinib                                                                                                                                                                            |



at the concentration used. 2. Use a more specific inhibitor for your target of interest, if available, to validate your findings.

### **Experimental Protocols**

General Protocol for Cell-Based Assays

- Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Dasatinib Preparation: Prepare a stock solution of Dasatinib in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Remember to include a DMSO-only vehicle control.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Dasatinib or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- Assay: Perform the desired downstream assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting for protein expression or phosphorylation, or flow cytometry for cell cycle analysis.

Quantitative Data Summary



| Parameter         | Value                                                                    | Reference  |
|-------------------|--------------------------------------------------------------------------|------------|
| Molecular Formula | C22H26CIN7O2S                                                            | Medscape   |
| Molecular Weight  | 488.01 g/mol                                                             | Medscape   |
| FDA-Approved for  | Chronic Myeloid Leukemia<br>(CML), Acute Lymphoblastic<br>Leukemia (ALL) | FDA        |
| Primary Targets   | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, EphA2                        | Cancer.gov |

## **Visualizing Experimental Logic and Pathways**

Dasatinib's Core Mechanism of Action

This diagram illustrates the primary mechanism of Dasatinib, which involves the inhibition of key tyrosine kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.



Click to download full resolution via product page



#### Troubleshooting & Optimization

Check Availability & Pricing

Caption: Dasatinib inhibits key tyrosine kinases, blocking pro-proliferative signaling.

Troubleshooting Workflow for Unexpected Results

This workflow provides a logical sequence of steps to follow when encountering unexpected or inconsistent experimental outcomes with Dasatinib.





Click to download full resolution via product page

Caption: A systematic workflow for troubleshooting unexpected results with Dasatinib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- To cite this document: BenchChem. [Unii-NK7M8T0JI2 experimental artifacts and how to avoid them]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141737#unii-nk7m8t0ji2-experimental-artifacts-and-how-to-avoid-them]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com